molecular formula C13H21NO3 B7589851 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid

3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid

Cat. No. B7589851
M. Wt: 239.31 g/mol
InChI Key: JWMBSFMTRPJCIS-BLHCBFLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid, also known as HTB, is a synthetic compound with potential applications in various scientific research fields. HTB is a derivative of l-carnitine, which is an essential nutrient for energy metabolism in the body. The compound has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for further exploration.

Mechanism of Action

The mechanism of action of 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid has been shown to activate the transcription factor Nrf2, which plays a key role in regulating cellular antioxidant defenses. 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid has also been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid has a range of biochemical and physiological effects that make it a promising candidate for further exploration. The compound has been shown to increase cellular energy metabolism, improve mitochondrial function, and enhance the production of antioxidant enzymes. 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid has also been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid has several advantages for use in lab experiments. The compound is relatively stable and easy to synthesize, making it readily available for research purposes. 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid has also been shown to have low toxicity, which makes it a safe and viable candidate for further exploration. However, one of the limitations of using 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies involving the compound.

Future Directions

There are several future directions for research involving 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid. One area of interest is the potential application of 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new synthetic methods for producing 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid, which could lead to more efficient and cost-effective production of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid and its potential applications in various scientific research fields.

Synthesis Methods

3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic processes. One of the most common methods for synthesizing 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid is through the reaction of l-carnitine with hexa-2,4-dienoic acid in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid has been studied extensively for its potential applications in various scientific research fields, including biochemistry, pharmacology, and physiology. The compound has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid has also been studied for its potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-6-7-8-9-10(15)14-13(4,5)12(2,3)11(16)17/h6-9H,1-5H3,(H,14,15)(H,16,17)/b7-6+,9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMBSFMTRPJCIS-BLHCBFLLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC(C)(C)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NC(C)(C)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid

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